

# Application Notes and Protocols for PFKFB3 Inhibition in Mouse Models of Cancer

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Compound of Interest					
Compound Name:	AZ Pfkfb3 26				
Cat. No.:	B605898	Get Quote			

Disclaimer: No publicly available information was found for a compound specifically named "AZDpfkfb3-26". The following application notes and protocols are based on published research for other well-characterized small molecule inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), such as PFK15 and PFK-158. These compounds serve as representative examples for researchers interested in studying the in vivo effects of PFKFB3 inhibition in murine cancer models.

## Introduction

6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a key regulatory enzyme in glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation. PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2] Inhibition of PFKFB3 is a promising therapeutic strategy to disrupt cancer cell metabolism, thereby impeding tumor growth and survival.[3][4][5] Preclinical studies using various small molecule inhibitors have demonstrated significant anti-tumor activity in a range of mouse models of cancer.[1][6]

These notes provide an overview of the administration of PFKFB3 inhibitors in mouse models of cancer, including data on their efficacy and detailed experimental protocols.

## **Data Presentation**



Table 1: Efficacy of PFKFB3 Inhibitors in Syngeneic

**Mouse Models** 

Compound	Cancer Model	Mouse Strain	Administrat ion Route & Dosage	Key Findings	Reference
PFK15	Lewis Lung Carcinoma (LLC)	Syngeneic	Intraperitonea I (IP), 25 mg/kg every three days	Suppressed tumor growth and glucose uptake.	[1]
PFK-158	B16-F10 Melanoma	C57BL/6	Not specified	Decreased tumor- infiltrating Th17 cells and MDSCs; Increased CD4+ and CD8+ T cells.	[6]

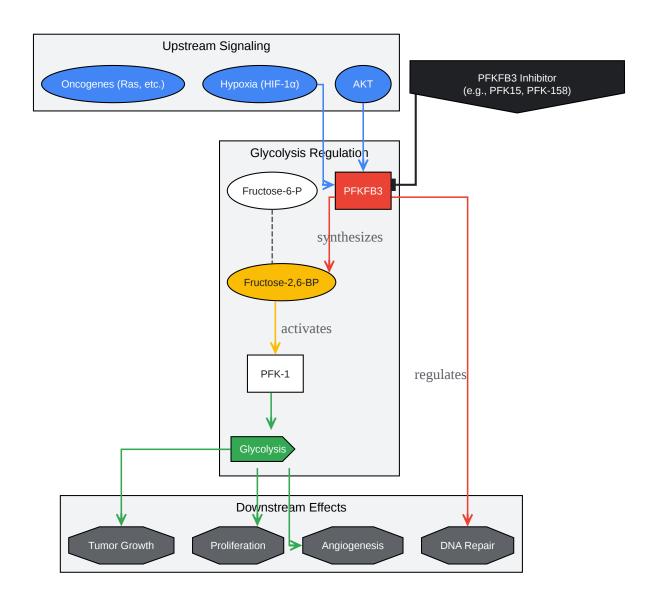
Table 2: Efficacy of PFKFB3 Inhibitors in Human Xenograft Mouse Models



Compound	Cancer Model	Mouse Strain	Administrat ion Route & Dosage	Key Findings	Reference
PFK15	Various human cancer xenografts	Athymic nude mice	Not specified	Exerted anti- tumor effects comparable to FDA- approved chemotherap eutics.	[1][7]
PFK-158	Multiple human- derived tumors	Not specified	Not specified	Caused ~80% tumor growth inhibition.	[6]
KAN0438757	Colorectal Cancer (CRC) Patient- Derived Organoids	Not specified	Not specified in vivo	Significant reduction in CRC cell migration, invasion, and survival in vitro. Impressive effect on tumor organoid growth.	[8][9]

# Signaling Pathways and Experimental Workflow PFKFB3 Signaling Pathway in Cancer



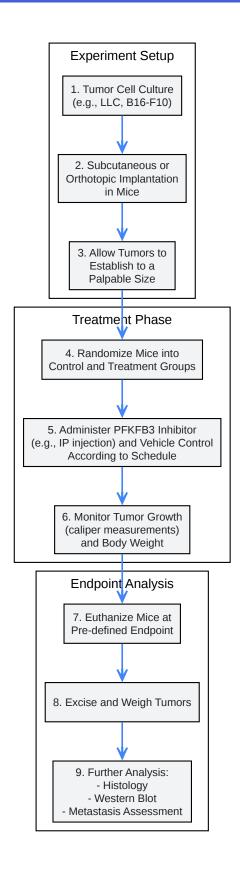


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Caption: PFKFB3 signaling pathway in cancer and mechanism of its inhibition.

# **Experimental Workflow for In Vivo Efficacy Studies**





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Caption: A typical experimental workflow for evaluating PFKFB3 inhibitors in mouse models.



# **Experimental Protocols**

# Protocol 1: Administration of PFK15 in a Syngeneic Lewis Lung Carcinoma (LLC) Mouse Model

Objective: To evaluate the anti-tumor efficacy of the PFKFB3 inhibitor PFK15 in a syngeneic LLC mouse model.

#### Materials:

- PFK15 (or other PFKFB3 inhibitor)
- Vehicle solution (e.g., DMSO, saline, or as specified by the manufacturer)
- · Lewis Lung Carcinoma (LLC) cells
- Syngeneic mice (e.g., C57BL/6)
- Sterile syringes and needles (27-30G)
- Calipers for tumor measurement
- Animal balance

## Procedure:

- Cell Culture and Implantation:
  - Culture LLC cells in appropriate media until they reach the desired confluency.
  - $\circ$  Harvest and resuspend the cells in sterile PBS or saline at a concentration of 1 x 10<sup>6</sup> cells per 100  $\mu$ L.
  - Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Tumor Growth and Group Randomization:
  - Allow the tumors to grow until they reach a palpable size (e.g., 50-100 mm<sup>3</sup>).



- Measure tumor volume using calipers (Volume = 0.5 x length x width²).
- Randomize mice into treatment and control groups with similar average tumor volumes.
- Drug Preparation and Administration:
  - Prepare the PFK15 solution at the desired concentration (e.g., for a 25 mg/kg dose). The formulation will depend on the solubility of the specific inhibitor.
  - Administer PFK15 (25 mg/kg) or vehicle control via intraperitoneal (IP) injection every three days.[1]
- Monitoring:
  - Measure tumor volume and body weight 2-3 times per week.
  - Monitor the general health of the animals daily.
- Endpoint and Analysis:
  - Euthanize the mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period.
  - Excise the tumors and record their final weight.
  - Tissues can be collected for further analysis (e.g., histology, Western blot for target engagement).

# Protocol 2: Assessment of Immune Microenvironment Changes Following PFK-158 Administration in a B16-F10 Melanoma Model

Objective: To characterize the effects of the PFKFB3 inhibitor PFK-158 on the tumor immune microenvironment in a syngeneic melanoma model.

### Materials:

• PFK-158 (or other PFKFB3 inhibitor)



- Vehicle solution
- B16-F10 melanoma cells
- Syngeneic C57BL/6 mice
- Flow cytometry antibodies for immune cell markers (e.g., CD4, CD8, CD11b, Gr-1, FoxP3, IL-17)
- Flow cytometer
- Materials for tissue processing and single-cell suspension preparation

### Procedure:

- Tumor Implantation and Treatment:
  - Follow steps 1 and 2 from Protocol 1, using B16-F10 cells and C57BL/6 mice.
  - Administer PFK-158 or vehicle control according to the desired dosing schedule.
- · Tissue Collection and Processing:
  - At the study endpoint, euthanize the mice and excise tumors and spleens.
  - Process the tissues to generate single-cell suspensions using mechanical dissociation and/or enzymatic digestion.
- Flow Cytometry Staining and Analysis:
  - Stain the single-cell suspensions with a panel of fluorescently labeled antibodies against immune cell surface markers and intracellular proteins.
  - Acquire data on a flow cytometer.
  - Analyze the data to quantify the populations of different immune cells (e.g., CD4+ T cells, CD8+ T cells, myeloid-derived suppressor cells (MDSCs), and Th17 cells) within the tumor and spleen.[6]



- Data Interpretation:
  - Compare the immune cell populations between the PFK-158 treated and control groups to determine the immunomodulatory effects of PFKFB3 inhibition.

## Conclusion

The inhibition of PFKFB3 presents a viable strategy for cancer therapy by targeting the metabolic vulnerabilities of tumor cells. The protocols and data presented here, based on studies with inhibitors like PFK15 and PFK-158, provide a framework for researchers to design and execute in vivo studies to further explore the therapeutic potential of this class of drugs. These studies have demonstrated that PFKFB3 inhibition can lead to a reduction in tumor growth and may also modulate the tumor immune microenvironment, suggesting potential for combination therapies.

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